molecular formula C16H15ClN4OS B10920042 (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

(2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

Cat. No.: B10920042
M. Wt: 346.8 g/mol
InChI Key: XWQCASPEQDOVIH-UHFFFAOYSA-N
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Description

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The pyrazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thioamide under reflux conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(cyclopropylamino)-1H-pyrazole
  • 3-(4-Chlorobenzyl)-1H-pyrazole-5-carboxamide
  • 2-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole ring, a thiazolidinone ring, and a chlorobenzyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]imino-3-cyclopropyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15ClN4OS/c17-12-3-1-11(2-4-12)9-20-8-7-14(19-20)18-16-21(13-5-6-13)15(22)10-23-16/h1-4,7-8,13H,5-6,9-10H2

InChI Key

XWQCASPEQDOVIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)CSC2=NC3=NN(C=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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